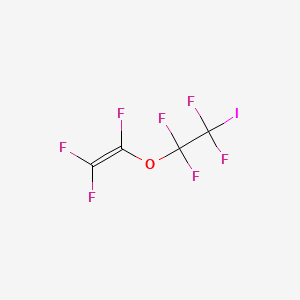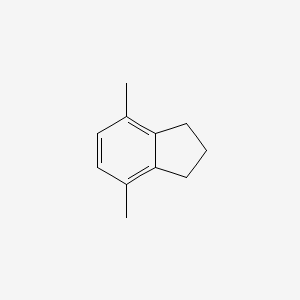
4,7-Dimethylindan
概要
説明
4,7-Dimethylindan is a bicyclic organic compound with the chemical formula C₁₁H₁₄ . It belongs to the class of indanes and is characterized by its unique molecular structure. The compound consists of a seven-membered ring fused to a six-membered ring , resulting in its distinctive shape. The name “4,7-Dimethylindan” indicates the positions of the two methyl groups on the indane ring system .
科学的研究の応用
Thermodynamic Properties
4,7-Dimethylindan has been studied for its thermodynamic properties, including its low-temperature thermal properties. Research has measured various properties such as heat capacity, enthalpy of fusion, triple-point temperature, and sample purity. These findings are essential in understanding the thermodynamic functions of 4,7-Dimethylindan in different phases and temperatures (Lee-Bechtold et al., 1981).
Ozonolysis Reactions
Studies on the ozonolysis of 4,7-Dimethylindan have provided insights into the reactivity of bonds within the ring system. The process leads to the formation of aliphatic dicarbonyl compounds, indicating that each carbon-carbon bond in the aromatic ring of 4,7-Dimethylindan can react with ozone. This research contributes to a better understanding of the chemical reactivity and the bond character in 4,7-Dimethylindan (Jong & Wibaut, 2010).
Stereoselective Preparation
Research has focused on the stereoselective preparation of indans, including 1,3-dimethylindans, through processes like intramolecular carbolithiation. This work is crucial for the controlled synthesis of cis-1,3-disubstituted indans, which can have significant implications in pharmaceutical and materials science (Bailey et al., 2002).
Organometallic Compounds
Studies have been conducted on the synthesis and characterization of various organometallic compounds involving 4,7-Dimethylindan. These include research on the preparation of menthyl-substituted indene compounds and their reactions with different metal compounds like lithium, sodium, potassium, and tin. Such research is crucial in the field of organometallic chemistry and its applications in catalysis and material science (Schumann et al., 2001).
Combustion and Energetics
The combustion properties of various methylindans, including 4,7-Dimethylindan, have been extensively studied. These studies provide vital data on the enthalpies of combustion and formation, contributing to a better understanding of the energy content and combustion behavior of these compounds (Good, 1971).
Electron Transfer and Tautomerization
Research on the electron-transfer-induced tautomerization in compounds like 4,7-Dimethylindanone has provided insights into the electronic control of tunneling rates for enolization. This area of study is significant for understanding the electronic effects in organic compounds and their implications in chemical reactions (Bednarek et al., 2001).
Synthesis and Characterization of Isomers
The synthesis and characterization of different isomers of 4,7-Dimethylindan have been explored, such as 4-tert-butyl-1,1-dimethylindan. These studies contribute to the field of organic synthesis and help in understanding the structural aspects of methylindan compounds (Eisenbraun et al., 1982).
Hydrogen Atom Tunneling
Studies have examined the hydrogen atom tunneling in compounds like 4,7-dimethylindanone. This research is crucial in understanding the reaction mechanisms and kinetics in organic compounds, especially in low-temperature conditions (Johnson et al., 2002).
将来の方向性
特性
IUPAC Name |
4,7-dimethyl-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-8-6-7-9(2)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHKMCQFAMHMSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064451 | |
| Record name | 4,7-Dimethylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethylindan | |
CAS RN |
6682-71-9 | |
| Record name | 4,7-Dimethylindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-DIMETHYLINDAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dimethylindan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-DIMETHYLINDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21FH91HS6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)
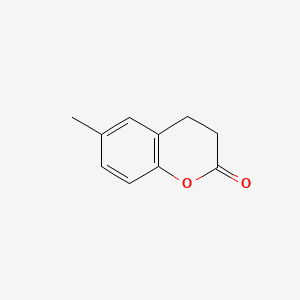
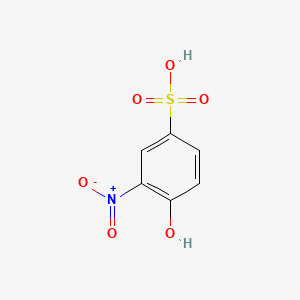

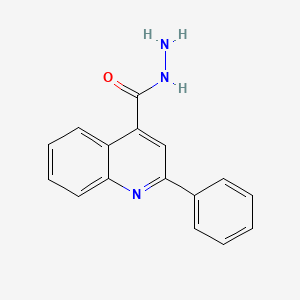
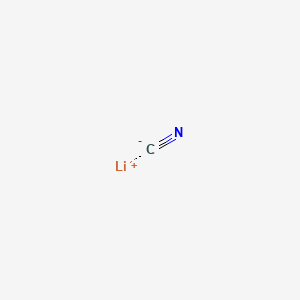
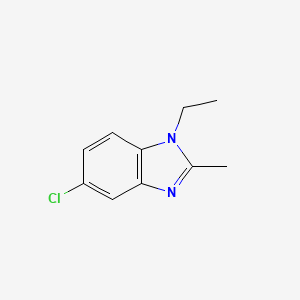
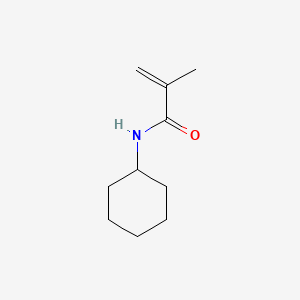
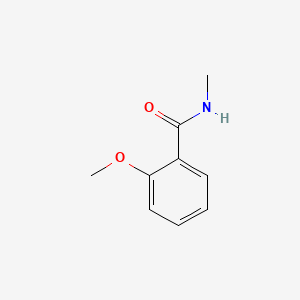
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dimethyl-, 3,9-dioxide](/img/structure/B1604804.png)
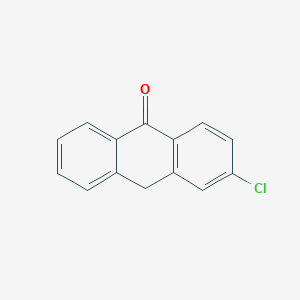
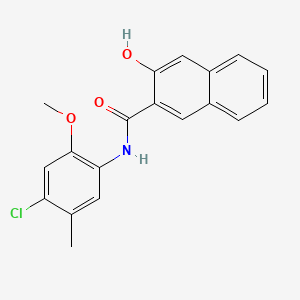
![2-[Dichloro(methyl)silyl]ethyl acetate](/img/structure/B1604808.png)
